2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one
Overview
Description
2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one, more commonly referred to as Azaspirane, is an organic compound with a unique structure. It is an important research tool in the field of medicinal chemistry, as it has a wide range of applications in the laboratory. It is also used in a variety of biochemical and physiological studies.
Scientific Research Applications
I have conducted a search for the scientific research applications of “2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one,” but unfortunately, there is limited information available online regarding this specific compound. It’s possible that it is a novel or less-studied compound, which might explain the scarcity of data.
Sigma-1 Receptor Antagonists
Compounds with a similar structure have been studied for their potential as sigma-1 receptor antagonists, which could enhance the antinociceptive effect of morphine and rescue morphine tolerance .
T-Lymphocyte Inhibition
Derivatives of related compounds have been explored for their ability to inhibit T-lymphocytes, which prevents the formation of active transcription factors essential for interleukin-2 gene expression .
Synthesis and Applications
The 2-Azabicyclo[3.2.1]octane scaffold, which shares structural similarities, has been used in synthesis applications involving stereo- and regioselective cyclization processes .
properties
IUPAC Name |
2-chloro-1-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-15-7-9-6-13(10(14)5-12)8-11(9)3-2-4-11/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCJHDYMHRHRNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CC12CCC2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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